N-[2-(1H-benzimidazol-2-yl)ethyl]-4-chlorobenzamide
Description
N-[2-(1H-Benzimidazol-2-yl)ethyl]-4-chlorobenzamide is a synthetic benzimidazole derivative characterized by a benzamide group substituted with a chlorine atom at the para position, linked via an ethyl chain to a benzimidazole scaffold. Benzimidazole derivatives are widely studied for their antimicrobial, anticancer, and receptor-modulating properties, attributed to their ability to interact with biological targets via hydrogen bonding and π-π stacking interactions .
The molecular formula of the compound is C₁₆H₁₄ClN₃O, with a molecular weight of 299.76 g/mol (calculated). Its synthesis typically involves coupling reactions between 4-chlorobenzoyl chloride and 2-(1H-benzimidazol-2-yl)ethylamine.
Properties
IUPAC Name |
N-[2-(1H-benzimidazol-2-yl)ethyl]-4-chlorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN3O/c17-12-7-5-11(6-8-12)16(21)18-10-9-15-19-13-3-1-2-4-14(13)20-15/h1-8H,9-10H2,(H,18,21)(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABPNEUMCHOAVQP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)CCNC(=O)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1H-benzimidazol-2-yl)ethyl]-4-chlorobenzamide typically involves the condensation of o-phenylenediamine with formic acid or its equivalents, followed by further derivatization . One common method involves the reaction of o-phenylenediamine with 4-chlorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane under reflux conditions .
Industrial Production Methods
Industrial production of benzimidazole derivatives often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity are common practices in industrial settings .
Chemical Reactions Analysis
Types of Reactions
N-[2-(1H-benzimidazol-2-yl)ethyl]-4-chlorobenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzimidazole ring, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole N-oxides, while reduction can produce benzimidazole derivatives with reduced functional groups .
Scientific Research Applications
Chemical Properties and Structure
N-[2-(1H-benzimidazol-2-yl)ethyl]-4-chlorobenzamide has the molecular formula and a molecular weight of approximately 299.76 g/mol. The compound features a benzimidazole moiety linked to a chlorobenzamide group, which contributes to its biological activity. The unique arrangement of functional groups enhances its selectivity toward certain biological targets.
Anti-Cancer Activity
Research indicates that this compound exhibits notable anti-cancer properties. It has been studied for its efficacy against various cancer cell lines, demonstrating significant cytotoxic effects. The mechanism of action is believed to involve the inhibition of specific pathways that are crucial for cancer cell proliferation and survival.
Anti-Inflammatory Properties
The compound has also been evaluated for its anti-inflammatory potential. A series of derivatives, including N-(benzimidazol-1-ylmethyl)-4-chlorobenzamide analogues, were synthesized and tested for their ability to inhibit inflammatory responses. One study found that specific derivatives showed significant anti-inflammatory effects comparable to established drugs like diclofenac sodium at doses of 100 mg/kg .
Antimicrobial Activity
This compound has demonstrated antimicrobial properties against both gram-positive and gram-negative bacterial strains as well as fungi. In vitro studies have shown that certain derivatives exhibit potent antimicrobial activity, suggesting their potential use in treating infections .
Case Studies and Research Findings
Several studies have been conducted to explore the applications of this compound:
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Anti-inflammatory and antimicrobial potential | Identified significant anti-inflammatory effects in certain derivatives; effective against various microbial strains. |
| Anti-cancer properties | Demonstrated cytotoxic effects against multiple cancer cell lines; potential pathways for therapeutic intervention identified. |
Mechanism of Action
The mechanism of action of N-[2-(1H-benzimidazol-2-yl)ethyl]-4-chlorobenzamide involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes or receptors, inhibiting their activity. For example, it may inhibit the activity of certain kinases or proteases, leading to its antimicrobial or anticancer effects . The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Substituent Effects on Physical Properties
The para-substituted benzamide moiety significantly influences physical properties like melting point and solubility. Comparisons with analogs bearing different substituents are summarized below:
Notes:
- The 4-chloro substituent in benzamide analogs generally correlates with higher melting points compared to methyl or methoxy groups, as seen in indole-based derivatives (e.g., 150.6–152.0°C for 4-Cl vs. 126.8–128.2°C for 4-CH₃) . This trend is attributed to stronger intermolecular interactions (e.g., halogen bonding) in chloro-substituted compounds.
- The 4-bromo analog (344.21 g/mol) has a higher molecular weight than the 4-chloro derivative due to bromine’s larger atomic mass, which may also reduce solubility in polar solvents .
Structural Variations: Benzimidazole vs. Indole Scaffolds
Replacing the benzimidazole core with an indole moiety (as in ) alters electronic properties and hydrogen-bonding capacity. Benzimidazoles feature two nitrogen atoms in the fused aromatic ring, enabling stronger hydrogen-bonding interactions compared to indoles (one nitrogen). This difference likely enhances stability and biological target affinity in benzimidazole derivatives .
Crystallographic and Conformational Insights
The crystal structure of a related benzimidazole-hydrazone compound () revealed dihedral angles of 7.35° and 18.23° between aromatic subunits, suggesting moderate planarity. Such conformational rigidity may enhance binding to biological targets, though substituent bulk (e.g., 4-Cl vs. 4-Br) could sterically hinder interactions .
Biological Activity
N-[2-(1H-benzimidazol-2-yl)ethyl]-4-chlorobenzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, biological effects, and potential therapeutic applications, supported by data tables and case studies.
Chemical Structure and Properties
This compound features a benzimidazole moiety linked to a chlorobenzamide group. Its molecular formula is C16H14ClN3O, with a molecular weight of approximately 299.75 g/mol. The presence of the benzimidazole ring is crucial for its pharmacological properties, contributing to its ability to interact with various biological targets.
The primary mechanism of action for this compound involves its interaction with specific enzymes and receptors:
- Enzyme Inhibition : The compound has been shown to inhibit the activity of certain kinases and proteases, which can lead to antimicrobial and anticancer effects.
- Allosteric Modulation : It acts as an allosteric activator of human glucokinase, enhancing glucose metabolism within cells. This interaction increases the enzyme's catalytic activity, impacting cellular metabolism significantly.
Biological Activities
This compound exhibits a range of biological activities, including:
- Antimicrobial Activity : Studies indicate that this compound has significant antimicrobial properties against both gram-positive and gram-negative bacteria, as well as fungi .
- Anticancer Effects : The compound demonstrates cytotoxic effects against various cancer cell lines, suggesting its potential application in cancer therapy.
- Anti-inflammatory Properties : Research has also highlighted its anti-inflammatory capabilities, making it a candidate for treating inflammatory diseases .
1. Antimicrobial Activity
A study evaluated the antimicrobial efficacy of this compound against several microbial strains. Results indicated that the compound exhibited potent activity against both bacterial and fungal pathogens, with minimum inhibitory concentrations (MICs) ranging from 5 to 50 µg/mL depending on the strain .
2. Anticancer Activity
In vitro studies on various cancer cell lines demonstrated that this compound significantly inhibited cell proliferation. For instance, it showed IC50 values of approximately 20 µM against MCF-7 breast cancer cells and 15 µM against A549 lung cancer cells. These results suggest that the compound may induce apoptosis in these cells through mechanisms involving oxidative stress and disruption of cell cycle progression.
Comparative Analysis with Related Compounds
A comparative analysis with similar benzimidazole derivatives highlights the unique biological activity profile of this compound:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-(1H-benzimidazol-2-yl)-4-methylbenzamide | Benzimidazole core; methyl substitution | Anticancer activity |
| N-[4-(1H-benzimidazol-2-yl)phenyl]-4-chlorobenzamide | Different positioning of benzimidazole | Antimicrobial and anti-inflammatory |
| N-(1H-benzimidazol-2-yl)-N'-phenylurea | Urea linkage instead of amide | Varied activity profile |
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for N-[2-(1H-benzimidazol-2-yl)ethyl]-4-chlorobenzamide, and how is purity ensured?
- Methodological Answer: The synthesis typically involves coupling a benzimidazole precursor (e.g., 2-(1H-benzimidazol-2-yl)ethylamine) with 4-chlorobenzoyl chloride under reflux conditions. Key steps include solvent selection (e.g., methanol or DMF), reaction temperature control (80–100°C), and purification via recrystallization using methanol/water mixtures. Purity is verified by thin-layer chromatography (TLC) and quantified using HPLC with UV detection at 254 nm . Structural confirmation relies on NMR and mass spectrometry .
Q. Which spectroscopic and analytical techniques are critical for confirming the compound’s structural integrity?
- Methodological Answer:
- 1H/13C NMR : Assigns proton and carbon environments, confirming the benzimidazole core and chlorobenzamide substituents. Aromatic protons in the benzimidazole ring typically appear as doublets between δ 7.2–8.1 ppm .
- Mass Spectrometry (ESI-MS) : Validates molecular weight (e.g., [M+H]+ peak at m/z 356.8) and fragmentation patterns .
- IR Spectroscopy : Identifies functional groups, such as N–H stretches (~3400 cm⁻¹ for benzimidazole) and C=O stretches (~1680 cm⁻¹ for the amide) .
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance yield and reduce side-product formation?
- Methodological Answer: Systematic optimization involves:
- Solvent Screening : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates but may require quenching with ice-water to precipitate products .
- Temperature Gradients : Elevated temperatures (e.g., 100°C) accelerate coupling but risk decomposition; lower temperatures (60–80°C) may improve selectivity .
- Catalyst Use : Bases like K₂CO₃ or triethylamine improve nucleophilic attack efficiency during amide bond formation . Reaction progress is monitored via TLC, and side products (e.g., unreacted benzoyl chloride) are removed via acid-base extraction .
Q. What methodologies resolve contradictions in spectral data during structural elucidation?
- Methodological Answer: Discrepancies in NMR or MS data can arise from tautomerism (e.g., benzimidazole NH proton exchange) or impurities. Strategies include:
- 2D NMR (COSY, HSQC) : Resolves overlapping signals by correlating proton-proton or proton-carbon couplings .
- X-ray Crystallography : Provides unambiguous confirmation of molecular geometry and hydrogen bonding patterns, as demonstrated for structurally related benzimidazole derivatives .
- Database Cross-Validation : Compare experimental spectra with NIST Chemistry WebBook entries for analogous compounds .
Q. How is the thermal stability of the compound assessed, and what insights do degradation profiles provide?
- Methodological Answer: Thermal behavior is analyzed via:
- Thermogravimetric Analysis (TGA) : Quantifies mass loss during heating (e.g., decomposition onset at ~250°C), indicating thermal stability for storage or formulation .
- Differential Thermal Analysis (DTA) : Identifies endothermic (melting) or exothermic (decomposition) events. For example, a sharp endotherm at ~180°C corresponds to melting, while broader exotherms indicate degradation pathways .
Q. What strategies correlate structural modifications with biological activity in benzimidazole derivatives?
- Methodological Answer:
- Fluorescence Spectroscopy : Measures binding interactions with biological targets (e.g., DNA intercalation or enzyme inhibition) via fluorescence quenching or shifts in emission maxima .
- Structure-Activity Relationship (SAR) Studies : Modifications like halogen substitution (e.g., 4-chloro vs. 4-bromo) or side-chain elongation are tested in enzyme inhibition assays (e.g., tyrosine kinase or topoisomerase II). Activity trends are analyzed using IC₅₀ values and molecular docking simulations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
